

Commercial availability and purity of 8-Ethynyl-9h-purine for research

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Compound of Interest

Compound Name: 8-Ethynyl-9h-purine

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8-Ethynyl-9H-purine: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **8-Ethynyl-9H-purine**, a modified purine analog of significant interest for research applications. Due to its terminal alkyne functionality, this compound serves as a valuable tool for "click chemistry" reactions, enabling the investigation of various biological processes involving purine metabolism and signaling. This document outlines its commercial availability, purity standards, a plausible synthetic route, and its primary research applications, complete with experimental workflow diagrams.

Commercial Availability and Purity

Direct commercial availability of **8-Ethynyl-9H-purine** is limited, with no major chemical suppliers currently listing it as a stock item. Researchers interested in utilizing this compound will likely need to synthesize it in-house. The primary precursor for its synthesis, an 8-halopurine derivative, is commercially available from various suppliers. The purity of the synthesized **8-Ethynyl-9H-purine** should be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to ensure a purity of ≥95% for use in biological research.



For the synthesis of **8-Ethynyl-9H-purine**, a key starting material is an 8-halopurine, such as 8-iodo-9-substituted-purine. The commercial availability of a representative precursor is summarized in the table below.

Supplier	Product Name	CAS Number	Purity
ChemScene	6-Chloro-9-ethyl-8- iodo-9H-purine	1610703-69-9	≥98%

Synthesis Methodology

The most common and effective method for the synthesis of 8-alkynylpurines is the Sonogashira coupling reaction.[1][2][3][4] This palladium-catalyzed cross-coupling reaction involves the reaction of a vinyl or aryl halide with a terminal alkyne. In the case of **8-Ethynyl-Purine**, an 8-halopurine (e.g., 8-iodoadenine derivative) is reacted with a protected ethyne source, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Sonogashira Coupling for 8-Ethynyl-9H-purine Synthesis

This protocol is adapted from methodologies reported for the synthesis of similar 8-alkynylpurine derivatives.[5]

Materials:

- 8-Iodo-9-substituted-purine (e.g., 8-iodo-9-ethyladenine)
- Trimethylsilylacetylene
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Copper(I) iodide (CuI)
- Triethylamine (Et₃N)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))



- Tetrabutylammonium fluoride (TBAF) for deprotection
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

- Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the 8-iodo-9-substituted-purine, copper(I) iodide (CuI), and the palladium catalyst.
- Solvent and Reagents Addition: Add the anhydrous solvent and triethylamine to the flask. Stir the mixture until all solids are dissolved.
- Alkyne Addition: Add trimethylsilylacetylene to the reaction mixture.
- Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
- Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by silica gel column chromatography.
- Deprotection: Dissolve the purified silyl-protected product in a suitable solvent (e.g., THF).
 Add a solution of TBAF and stir at room temperature.
- Final Purification: After the deprotection is complete (monitored by TLC), the solvent is evaporated, and the final product, 8-Ethynyl-9H-purine, is purified by column chromatography.

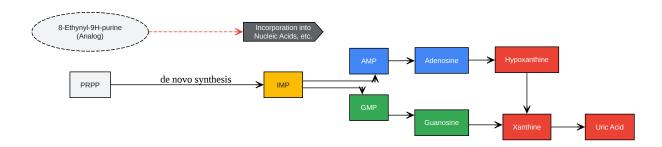
Research Applications and Signaling Pathways

8-Ethynyl-9H-purine is a powerful tool for studying purine metabolism and its role in cellular signaling. Purines are fundamental components of nucleic acids (DNA and RNA), energy currency (ATP and GTP), and signaling molecules.[6][7][8][9][10] Dysregulation of purine metabolism is implicated in various diseases, including cancer and metabolic disorders.



The primary application of **8-Ethynyl-9H-purine** is in metabolic labeling experiments coupled with click chemistry.[11] Cells can incorporate this analog into their metabolic pathways, where it can be subsequently detected and visualized by a copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin).[12]

Below is a diagram illustrating the general purine metabolism pathway and the point of potential incorporation of **8-Ethynyl-9H-purine**.

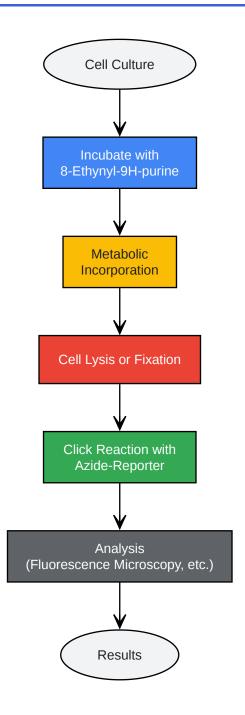


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Figure 1: Overview of Purine Metabolism and Analog Incorporation.

The following diagram illustrates the experimental workflow for using **8-Ethynyl-9H-purine** in a metabolic labeling experiment.





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Figure 2: Workflow for Metabolic Labeling with 8-Ethynyl-9H-purine.

By using this approach, researchers can track the localization and dynamics of newly synthesized purine-containing biomolecules, providing insights into processes such as DNA replication, RNA synthesis, and cellular signaling cascades that are dependent on purine nucleotides.



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